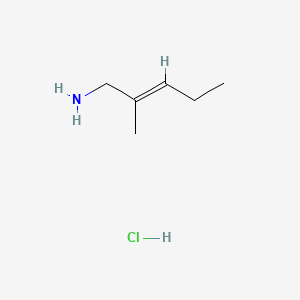![molecular formula C10H9N3O2 B13488833 3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid](/img/structure/B13488833.png)
3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid typically involves the reaction of a benzoic acid derivative with a triazole precursor. One common method is the reaction of 3-(chloromethyl)benzoic acid with 1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the triazole ring .
科学的研究の応用
3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: It is used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials due to its ability to coordinate with metal ions.
Industrial Chemistry: The compound serves as a building block for the synthesis of other complex molecules and materials used in various industrial applications.
作用機序
The mechanism of action of 3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can bind to enzyme active sites, inhibiting their activity. For example, it can inhibit cytochrome P450 enzymes by coordinating with the heme iron, thereby affecting the metabolism of various substrates . Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions enhances its binding affinity to biological targets .
類似化合物との比較
Similar Compounds
1,2,3-Triazole Derivatives: These compounds have a similar triazole ring but differ in the arrangement of nitrogen atoms.
Benzoic Acid Derivatives: Compounds with different substituents on the benzoic acid ring can have varying chemical and biological properties.
Uniqueness
3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid is unique due to its specific combination of a triazole ring and a benzoic acid moiety. This structure allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications .
特性
分子式 |
C10H9N3O2 |
|---|---|
分子量 |
203.20 g/mol |
IUPAC名 |
3-(1H-1,2,4-triazol-5-ylmethyl)benzoic acid |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)8-3-1-2-7(4-8)5-9-11-6-12-13-9/h1-4,6H,5H2,(H,14,15)(H,11,12,13) |
InChIキー |
JRLAFBXUPJFEIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)CC2=NC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


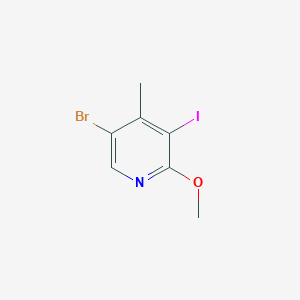
![N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B13488763.png)
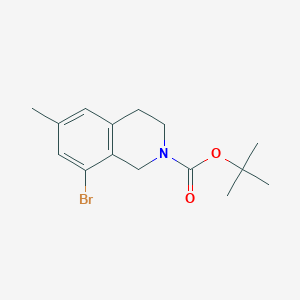
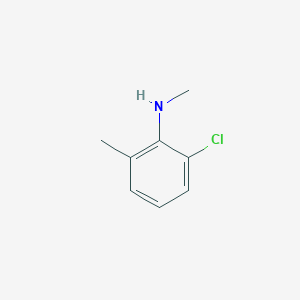
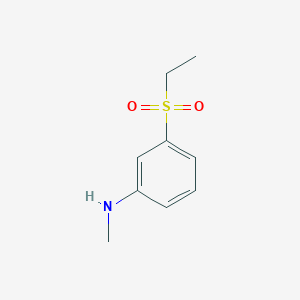

![N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride](/img/structure/B13488801.png)
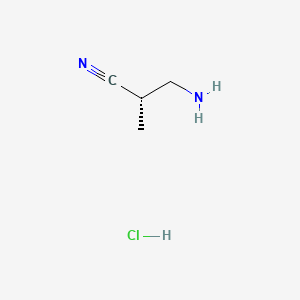
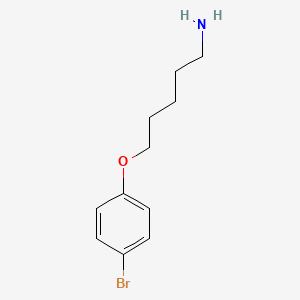
![6-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13488837.png)
![{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, Mixture of diastereomers](/img/structure/B13488844.png)
![Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)
![[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13488853.png)
